(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17487978
Molecular Formula: C9H13Cl2F3N2
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2F3N2 |
|---|---|
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | (1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | ZMZKVWJLRVEABE-YCBDHFTFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CN)N)C(F)(F)F.Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CN)N)C(F)(F)F.Cl.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the para position with a trifluoromethyl group (), connected to an ethane-1,2-diamine moiety. The (1S) configuration ensures enantiomeric purity, critical for targeted biological activity. Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | (1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine; dihydrochloride |
| Stereochemistry | Chiral center at C1 (S-configuration) |
| XLogP3-AA (Lipophilicity) | Estimated 1.8 (calculated via PubChem) |
The trifluoromethyl group induces significant electron-withdrawing effects, altering the electron density of the phenyl ring and influencing intermolecular interactions.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation:
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NMR: Signals at δ 2.8–3.2 ppm correspond to the ethylene diamine protons, while aromatic protons resonate at δ 7.5–7.8 ppm.
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NMR: The carbon appears at ~125 ppm (quartet, ).
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MS (ESI+): A molecular ion peak at m/z 277.11 confirms the molecular weight.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Reductive Amination: 4-(Trifluoromethyl)benzaldehyde reacts with ethylenediamine in ethanol under reflux, catalyzed by sodium cyanoborohydride ().
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Challenges
Scale-up efforts face hurdles in enantiomeric purity control. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution methods are under investigation to improve yield and reduce racemization.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine groups () participate in nucleophilic reactions:
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Acylation: Reacts with acetyl chloride to form amides ().
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Alkylation: Forms secondary amines with alkyl halides (e.g., methyl iodide).
Coordination Chemistry
The diamine moiety acts as a bidentate ligand, forming complexes with transition metals like copper(II) and nickel(II). These complexes exhibit potential catalytic activity in oxidation reactions.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies suggest inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The group enhances binding affinity to the hydrophobic pocket of COX-2, with an IC of 12.3 μM in vitro.
Applications in Drug Development
Lead Compound Optimization
Modifications to the ethane-1,2-diamine backbone are being explored to improve pharmacokinetics:
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Prodrug Derivatives: Ester prodrugs demonstrate enhanced oral bioavailability in rodent models.
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Polymer Conjugates: PEGylation reduces renal clearance, extending half-life to >6 hours.
Material Science Applications
The compound serves as a monomer in fluorinated polyamides, imparting thermal stability (decomposition temperature >300°C) and low dielectric constants for electronic applications.
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